molecular formula C22H26N2O4 B11571624 ethyl 5-[2-hydroxy-3-(phenylamino)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[2-hydroxy-3-(phenylamino)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11571624
M. Wt: 382.5 g/mol
InChI Key: UOSNUIQVFINEND-UHFFFAOYSA-N
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Description

Ethyl 5-[2-hydroxy-3-(phenylamino)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[2-hydroxy-3-(phenylamino)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization of the Indole Core: The indole core is then functionalized by introducing the carboxylate group at the 3-position through a carboxylation reaction.

    Introduction of the Propoxy Group: The propoxy group is introduced via an etherification reaction, where the hydroxyl group of the indole reacts with an appropriate alkyl halide.

    Amination: The phenylamino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the propoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-hydroxy-3-(phenylamino)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 5-[2-hydroxy-3-(phenylamino)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[2-hydroxy-3-(phenylamino)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: These compounds share the indole core and carboxylate group but differ in the substituents attached to the indole ring.

    Phenylamino derivatives: Compounds with a phenylamino group attached to various core structures.

Uniqueness

Ethyl 5-[2-hydroxy-3-(phenylamino)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 5-(3-anilino-2-hydroxypropoxy)-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-27-22(26)21-15(2)24(3)20-11-10-18(12-19(20)21)28-14-17(25)13-23-16-8-6-5-7-9-16/h5-12,17,23,25H,4,13-14H2,1-3H3

InChI Key

UOSNUIQVFINEND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3=CC=CC=C3)O)C)C

Origin of Product

United States

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